8-Methylquinoline-3,4-diamine
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Overview
Description
8-Methylquinoline-3,4-diamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with methyl and diamine substituents, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoline-3,4-diamine typically involves the reduction of nitro precursors. One common method is the reduction of 3-nitro-8-methylquinoline using stannous chloride dihydrate in ethanol . This reaction yields the desired diamine compound along with other by-products.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction processes using efficient catalysts and optimized reaction conditions. The use of stannous chloride or indium chloride as catalysts in a one-pot manner starting from nitro precursors is a notable approach .
Chemical Reactions Analysis
Types of Reactions
8-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride dihydrate in ethanol is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve halogenated quinoline derivatives and amine nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
8-Methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-3,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for coordination chemistry, forming complexes with metal ions . Additionally, its diamine groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amine: An isomeric compound with similar structural features but different substitution patterns.
2-Methylquinoline: Another methyl-substituted quinoline derivative with distinct biological activities.
4-Aminoquinoline: Known for its antimalarial properties and used as a reference compound in medicinal chemistry.
Uniqueness
8-Methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and methyl substitution make it a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
HMLZHHKCBCTGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)N)N |
Origin of Product |
United States |
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